molecular formula C7H18ClNO2S B1373159 4-Methanesulfonyl-2,2-dimethylbutan-1-amine hydrochloride CAS No. 1333901-40-8

4-Methanesulfonyl-2,2-dimethylbutan-1-amine hydrochloride

Cat. No. B1373159
M. Wt: 215.74 g/mol
InChI Key: OOVAZOVEJMSJIS-UHFFFAOYSA-N
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Description

4-Methanesulfonyl-2,2-dimethylbutan-1-amine hydrochloride is a chemical compound with the CAS Number: 1333901-40-8 . It has a molecular weight of 215.74 . The IUPAC name for this compound is 2,2-dimethyl-4-(methylsulfonyl)-1-butanamine hydrochloride . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 4-Methanesulfonyl-2,2-dimethylbutan-1-amine hydrochloride is 1S/C7H17NO2S.ClH/c1-7(2,6-8)4-5-11(3,9)10;/h4-6,8H2,1-3H3;1H . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Methanesulfonyl-2,2-dimethylbutan-1-amine hydrochloride include its molecular weight (215.74), its physical form (powder), and its storage temperature (room temperature) .

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Taurine Derivatives : A method was developed using the 'safety-catch' principle for protecting sulfonic acids, leading to protected derivatives of taurine. This involves the reaction of certain compounds with chloroethanesulfonyl chloride, which includes processes related to 4-methanesulfonyl-2,2-dimethylbutan-1-amine hydrochloride (Seeberger, Griffin, Hardcastle, & Golding, 2007).

  • Effective Density Measurements of Aminium Chloride Nanoparticles : Research demonstrates the effective density measurements of methanesulfonate and aminium salts, including those related to 4-methanesulfonyl-2,2-dimethylbutan-1-amine hydrochloride. This is crucial for calibrating aerosol mass spectrometers or estimating hygroscopic growth factors (Perraud, Smith, & Olfert, 2023).

  • Water-Solvent Method for Tosylation and Mesylation : A method for the tosylation and methanesulfonylation of primary alcohols was developed, using catalysts like N,N-dimethylbutylamine and triethylamine, which might intersect with the chemistry of 4-methanesulfonyl-2,2-dimethylbutan-1-amine hydrochloride (Morita, Nakatsuji, Misaki, & Tanabe, 2005).

Environmental and Analytical Chemistry

  • Particle Formation from Methanesulfonic Acid and Amines : A study explores how methanesulfonic acid reacts with amines and ammonia to form particles, relevant to environmental chemistry and potentially related to compounds like 4-methanesulfonyl-2,2-dimethylbutan-1-amine hydrochloride (Chen & Finlayson‐Pitts, 2017).

  • Effect of Anion Fluorination in Ionic Liquids : This research offers insights into the impact of anion fluorination on physical properties of bis(methanesulfonyl)amide salts, which can inform the understanding of similar compounds like 4-methanesulfonyl-2,2-dimethylbutan-1-amine hydrochloride (Pringle, Golding, Baranyai, Forsyth, Deacon, Scott, & Macfarlane, 2003).

  • OH-Radical-Induced Oxidation of Methanesulfinic Acid : This study investigates the reactions of methanesulfonyl radical, which is a chemical process that might have parallels in studies involving 4-methanesulfonyl-2,2-dimethylbutan-1-amine hydrochloride (Flyunt, Makogon, Schuchmann, Asmus, & Sonntag, 2001).

Advanced Synthesis Techniques

  • New Particle Formation from Methanesulfonic Acid and Amines/Ammonia : Research on the temperature dependence of particle formation from methanesulfonic acid reactions with various amines, which may include or relate to compounds similar to 4-methanesulfonyl-2,2-dimethylbutan-1-amine hydrochloride (Chen, Elm, Xie, Chen, Niu, & Vehkamäki, 2020).

  • Amine–Amine Exchange in Aminium–Methanesulfonate Aerosols : Studies on the displacement of amines in methanesulfonate salt particles and their molecular-level understanding, which could provide insights into the behavior of related compounds (Dawson, Varner, Perraud, Ezell, Wilson, Zelenyuk, Gerber, & Finlayson‐Pitts, 2014).

  • Methane Sulfonic Acid-Enhanced Formation of Molecular Clusters : Investigation into the effect of methane sulfonic acid on sulfuric acid and dimethyl amine-based cluster formation rates, relevant to aerosol science and potentially related to 4-methanesulfonyl-2,2-dimethylbutan-1-amine hydrochloride (Bork, Elm, Olenius, & Vehkamäki, 2014).

Safety And Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements are also provided, including P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.

properties

IUPAC Name

2,2-dimethyl-4-methylsulfonylbutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO2S.ClH/c1-7(2,6-8)4-5-11(3,9)10;/h4-6,8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOVAZOVEJMSJIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCS(=O)(=O)C)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methanesulfonyl-2,2-dimethylbutan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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